molecular formula C20H22N2O2 B5713268 N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine

N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine

Cat. No. B5713268
M. Wt: 322.4 g/mol
InChI Key: ALLAJXKFBSVPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and cellular processes such as apoptosis, cell cycle regulation, and DNA damage repair. This compound has also been shown to interact with various proteins and enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine exhibits a wide range of biochemical and physiological effects. It has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. This compound has also been shown to modulate the activity of various neurotransmitters and receptors, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine in lab experiments include its potent biological activity, relatively easy synthesis, and availability of commercial sources. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine. One area of interest is the development of new drugs and therapies based on this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine involves a multi-step process that requires the use of several reagents and catalysts. The most common method for synthesizing this compound involves the reaction of 2-methylquinoline with benzyl chloride and dimethyl sulfate in the presence of a strong base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-benzyl-5,8-dimethoxy-N,4-dimethylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-12-18(22(2)13-15-8-6-5-7-9-15)21-20-17(24-4)11-10-16(23-3)19(14)20/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLAJXKFBSVPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5,8-dimethoxy-N,4-dimethylquinolin-2-amine

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